

Aderbasib (INCB007839): Application Notes and Protocols for Vascular Permeability Studies

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Compound Focus: Aderbasib

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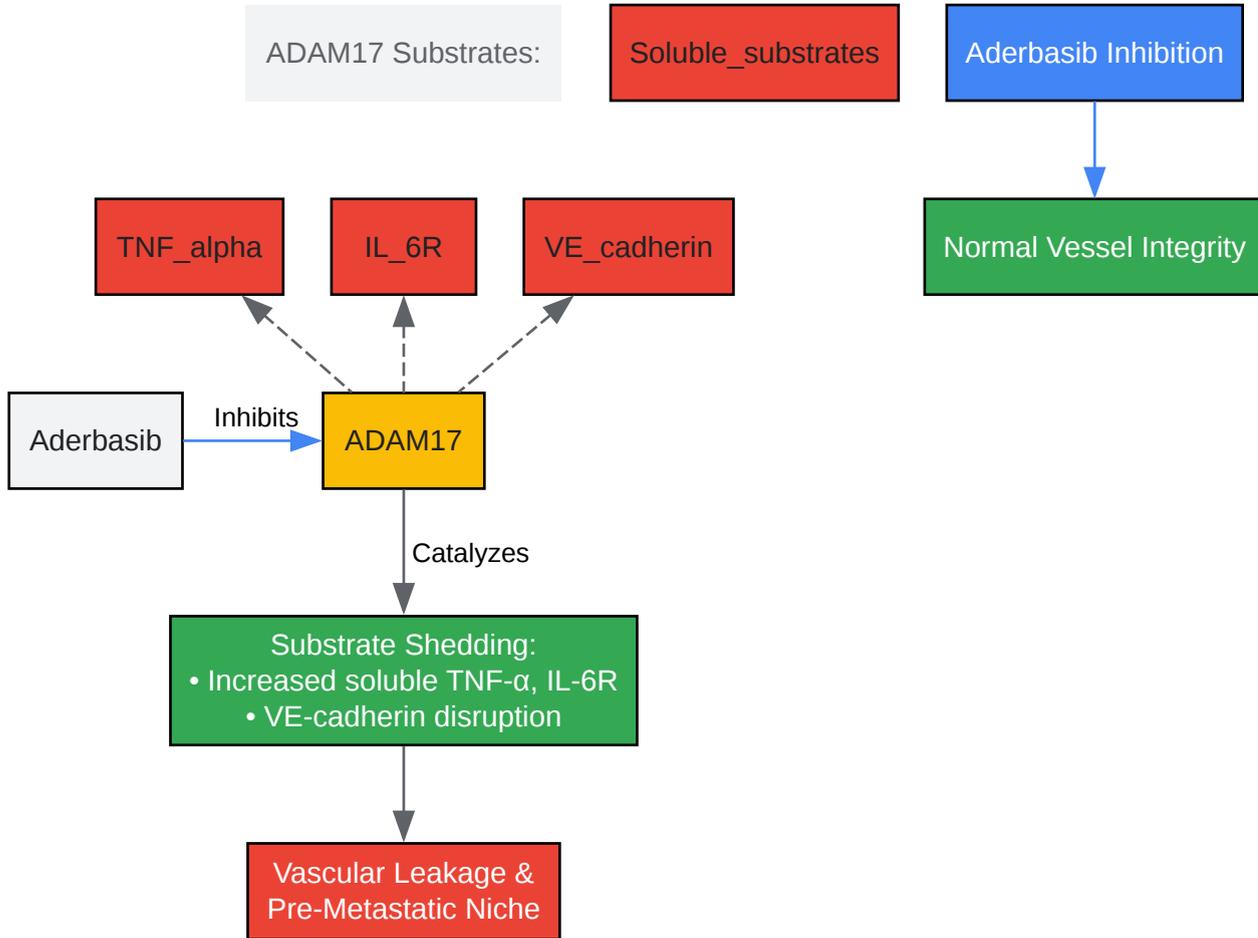
Introduction to Aderbasib and Its Therapeutic Relevance

Aderbasib (INCB007839) is a potent, orally active, low nanomolar **hydroxamate-based inhibitor** that selectively targets **ADAM10 and ADAM17** metalloproteinases [1]. These proteases play critical roles in regulating vascular integrity through the shedding of key membrane-bound proteins. Research demonstrates that ADAM17 inhibition significantly reduces vascular permeability and pre-metastatic niche formation in colorectal cancer models, highlighting its potential therapeutic value [2]. The compound has been investigated in various cancer contexts, including diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, and gliomas [1].

Mechanism of Action: ADAM17 Inhibition and Vascular Integrity

The following diagram illustrates the molecular mechanism by which **Aderbasib** modulates vascular permeability through ADAM17 inhibition:

Molecular Mechanism of Aderbasib in Regulating Vascular Permeability



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ADAM17 (TNF- α converting enzyme) is a transmembrane protease responsible for shedding over 80 membrane-associated substrates, including cytokines (TNF- α), cytokine receptors (IL-6R, TNFR), and adhesion molecules (VE-cadherin) [3] [4] [5]. Through its proteolytic activity, ADAM17 regulates inflammation, immune responses, and endothelial barrier function. Tumor-derived exosomal ADAM17 has been shown to enhance vascular permeability by influencing **VE-cadherin cell membrane localization**, facilitating tumor metastasis [2]. **Aderbasib** directly inhibits this process by binding to the zinc-dependent catalytic domain of ADAM17, thereby maintaining vascular integrity.

Quantitative Data Summary of Aderbasib Efficacy

Table 1: Experimental Efficacy Data of **Aderbasib** in Preclinical Models

Model System	Dosage & Administration	Key Findings	Reference
In Vitro ADAM Inhibition	N/A (enzyme assay)	IC ₅₀ : Low nanomolar range for both ADAM10 and ADAM17	[1]
CRC Liver Metastasis (Mouse)	30 mg/kg, oral, every 3 days	Significant reduction in liver metastasis; decreased vascular leakage	[2]
CRC Lung Metastasis (Mouse)	30 mg/kg, oral, every 3 days	Inhibition of pre-metastatic niche formation; reduced Evans blue extravasation	[2]
Glioma Xenograft (Mouse)	50 mg/kg, intraperitoneal, 5x/week	Robust inhibition of pediatric glioblastoma growth	[1]
Exosomal ADAM17 Inhibition	3 mg/kg (JG26 inhibitor, IV)	Selective ADAM17 inhibition reduced CRC metastasis in vivo	[2]

Table 2: Experimental Models for Assessing Vascular Permeability

Assessment Method	Specific Readouts	Application in Aderbasib Studies
Transwell Endothelial Permeability	Rhodamine-B dextran flux; TEER measurements	Quantified endothelial barrier integrity after ADAM17 inhibition [2]
In Vivo Vascular Leakage	Evans blue extravasation; tissue dye quantification	Demonstrated reduced vascular permeability in metastasis models [2]
Circulating Tumor Cells (CTCs)	Blood sample analysis; CTC enumeration	Correlation between vascular integrity and metastasis reduction [2]
Metastatic Nodule Counting	H&E staining; pathological section analysis	Validated reduced metastasis in Aderbasib-treated groups [2]

Experimental Protocols

4.1 In Vitro Endothelial Permeability Assay

Purpose: To evaluate the effect of **Aderbasib** on endothelial barrier function in the context of ADAM17-mediated vascular permeability.

Materials:

- Human umbilical vein endothelial cells (HUVECs) or human pulmonary microvascular endothelial cells (HPMECs)
- **Aderbasib** (prepare 10 mM stock solution in DMSO)
- Transwell plates (0.4 μ m pore size)
- Rhodamine B isothiocyanate-dextran (MW ~70,000)
- CRC-derived exosomes (isolated via ultracentrifugation)
- Fluorescence plate reader

Method:

- Culture HUVECs/HPMECs in ECM medium supplemented with low-serum growth supplement until forming confluent monolayers on Transwell inserts.
- Pre-treat cells with **Aderbasib** (0.1-10 μ M) or vehicle control for 2 hours.
- Add CRC-derived exosomes (10 μ g/mL) to the upper chamber to stimulate ADAM17 activity.
- Add rhodamine B-dextran (20 mg/mL) to the upper chamber and incubate for 1-2 hours.
- Collect aliquots from the lower chamber and measure fluorescence (excitation: 555 nm; emission: 576 nm).
- Calculate permeability coefficients based on standard curves and normalize to controls.

Note: Include controls with ADAM17-selective inhibitor JG26 (2-5 μ M) for comparison [2].

4.2 In Vivo Metastasis and Vascular Permeability Model

Purpose: To assess the effect of **Aderbasib** on vascular permeability and metastasis formation in preclinical models.

Materials:

- Athymic BALB/c-nu/nu mice (6-week-old)
- CRC cells (e.g., HCT-116)
- **Aderbasib** (prepared in formulation for oral administration)

- Evans blue dye
- Isoflurane anesthesia system

Method:

- Establish orthotopic CRC model by injecting 2×10^6 CRC cells into the mesentery at the tail end of the cecum.
- Administer **Aderbasib** (30 mg/kg) or vehicle control orally every three days starting post-implantation.
- For vascular permeability assessment, inject Evans blue dye (20 mg/mL in saline) intravenously 60 days post-implantation.
- After 30 minutes, perfuse mice with saline to remove circulating dye.
- Harvest lungs and livers, weigh tissues, and extract Evans blue using formamide (55°C, 24 hours).
- Measure absorbance of extracted dye at 610 nm and calculate Evans blue index ($\mu\text{g dye/mg tissue}$).
- Quantify metastatic nodules in liver and lung tissues through H&E staining of serial sections.

Note: Monitor circulating tumor cells (CTCs) through cardiac puncture and blood analysis for additional metastasis validation [2].

Formulation and Pharmacokinetic Considerations

For in vivo studies, **Aderbasib** can be formulated for oral administration using 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [1]. The compound demonstrates oral bioavailability and effectively crosses endothelial barriers to reach therapeutic concentrations at target sites. When designing permeability studies, consider that **Aderbasib**'s hydroxamate-based structure contributes to its zinc-binding capacity and inhibitory activity against both ADAM10 and ADAM17 [1].

Troubleshooting and Technical Notes

- **Cell Culture Considerations:** Use exosome-depleted FBS (prepared via overnight centrifugation at 100,000×g) for all endothelial cell cultures to eliminate confounding exosomal effects [2].
- **Inhibitor Specificity:** While **Aderbasib** inhibits both ADAM10 and ADAM17, include selective ADAM17 inhibitors (e.g., JG26) as controls to differentiate mechanism-specific effects [2].
- **Exosome Characterization:** Validate exosome preparations using transmission electron microscopy and Nanosight tracking analysis to ensure quality and consistency between experiments [2].
- **Optimal Timing:** For in vivo metastasis studies, initiate **Aderbasib** treatment concurrently with or shortly after tumor cell implantation to effectively target the early stages of pre-metastatic niche formation [2].

Conclusion

Aderbasib represents a promising therapeutic agent for conditions characterized by pathological vascular permeability, particularly cancer metastasis. The protocols outlined herein provide robust methodologies for evaluating its efficacy in both in vitro and in vivo systems. The comprehensive data generated through these approaches can support investigational new drug applications and guide clinical development strategies for ADAM17-targeted therapies.

References

1. Aderbasib (INCB007839) | ADAM10/17 Inhibitor [medchemexpress.com]
2. Tumor-derived exosomal ADAM17 promotes pre-metastatic ... [jccr.biomedcentral.com]
3. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]
4. Immunomodulatory role of metalloproteinase ADAM17 in ... [pmc.ncbi.nlm.nih.gov]
5. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

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